molecular formula C12H10Cl2Si B042835 Dichlorodiphenylsilane CAS No. 80-10-4

Dichlorodiphenylsilane

Cat. No.: B042835
CAS No.: 80-10-4
M. Wt: 253.19 g/mol
InChI Key: OSXYHAQZDCICNX-UHFFFAOYSA-N
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Description

Dichlorodiphenylsilane, also known as diphenyldichlorosilane, is a chemical compound with the molecular formula C12H10Cl2Si. It is a colorless liquid with a pungent odor and is primarily used as a precursor in the synthesis of various silicon-based materials. This compound is known for its ability to modify surfaces, providing toughness, durability, and resistance to shock .

Mechanism of Action

Target of Action

Dichlorodiphenylsilane is a silane-based surface modifier and a precursor used in the synthesis of silica-based materials . It is primarily targeted at surfaces that require modification to enhance their toughness, durability, and resistance to shock .

Mode of Action

This compound interacts with its targets by forming a layer on the surface, thereby modifying its properties . This interaction results in surfaces that are more resistant to shock, and have increased toughness and durability .

Biochemical Pathways

It is known that it can be used in the synthesis of a host material for the fabrication of blue phosphorescent organic light-emitting diodes (oleds) . The addition reaction of this compound with diglycidyl ether of bisphenol-S yields poly(silyl ether) with pendant chloromethyl groups .

Pharmacokinetics

It is known that it is a liquid at room temperature with a density of 1204 g/mL at 25 °C . Its vapor pressure is 2 mmHg at 125 °C, indicating that it can be absorbed into the air under certain conditions .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its ability to modify surfaces. It provides surfaces with enhanced toughness, durability, and resistance to shock . On a molecular level, it forms a layer on the surface, altering its properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity with water, moist air, or steam can produce heat and toxic, corrosive fumes of hydrogen chloride . Therefore, the environment in which this compound is used or stored can significantly impact its effectiveness and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorodiphenylsilane is typically synthesized through the reaction of diphenylsilane with chlorine gas. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

(C6H5)2SiH2+Cl2(C6H5)2SiCl2+H2(C_6H_5)_2SiH_2 + Cl_2 \rightarrow (C_6H_5)_2SiCl_2 + H_2 (C6​H5​)2​SiH2​+Cl2​→(C6​H5​)2​SiCl2​+H2​

Another common method involves the reaction of diphenylmagnesium with silicon tetrachloride:

2(C6H5)2Mg+SiCl4(C6H5)2SiCl2+2MgCl22(C_6H_5)_2Mg + SiCl_4 \rightarrow (C_6H_5)_2SiCl_2 + 2MgCl_2 2(C6​H5​)2​Mg+SiCl4​→(C6​H5​)2​SiCl2​+2MgCl2​

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the careful handling of reagents and maintaining specific reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Dichlorodiphenylsilane undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form diphenylsilanediol and hydrochloric acid.

    Substitution: Reacts with nucleophiles to replace chlorine atoms with other functional groups.

    Addition: Participates in addition reactions with compounds containing multiple bonds.

Common Reagents and Conditions

    Hydrolysis: Water or moist air, typically at room temperature.

    Substitution: Nucleophiles such as alcohols, amines, or thiols, often in the presence of a base.

    Addition: Compounds with multiple bonds, such as alkenes or alkynes, under controlled conditions.

Major Products Formed

Scientific Research Applications

Dichlorodiphenylsilane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Dichlorodimethylsilane: Similar in structure but with methyl groups instead of phenyl groups.

    Dichlorodiethylsilane: Contains ethyl groups instead of phenyl groups.

    Chlorodiphenylsilane: Contains only one chlorine atom and one phenyl group.

Uniqueness

Dichlorodiphenylsilane is unique due to its two phenyl groups, which provide enhanced stability and reactivity compared to its methyl or ethyl counterparts. This makes it particularly useful in applications requiring robust surface modification and the synthesis of complex organosilicon compounds .

Properties

IUPAC Name

dichloro(diphenyl)silane
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InChI

InChI=1S/C12H10Cl2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
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InChI Key

OSXYHAQZDCICNX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl
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Molecular Formula

C12H10Cl2Si
Record name DIPHENYLDICHLOROSILANE
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Related CAS

29386-52-5
Record name Dichlorodiphenylsilane homopolymer
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DSSTOX Substance ID

DTXSID2026494
Record name Dichlorodiphenylsilane
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Molecular Weight

253.19 g/mol
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Physical Description

Diphenyldichlorosilane is a colorless liquid with a pungent odor. It will burn though it may require some effort to ignite. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Liquid, Colorless liquid; [Hawley]
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Boiling Point

579 °F at 760 mmHg (USCG, 1999), 305 °C
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Flash Point

288 °F (USCG, 1999), 288 °F (142 °C) CC
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Solubility

Soluble in ethanol, ethyl ether, acetone, carbon tetrachloride and benzene
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Density

1.22 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.204 g/cu cm at 25 °C, Density: 1.19 at 20 °C
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Vapor Density

8.45 (Air = 1)
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Vapor Pressure

0.000796 [mmHg], VP: 4.986 kPa at 192.1 °C
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Color/Form

Colorless liquid

CAS No.

80-10-4
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Melting Point

-22 °C
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Synthesis routes and methods

Procedure details

Triethylamine (3.9 g) was added to a flask containing 83.3 g of the crude product mixture described in Example 1. This mixture was stripped by the process described in Example 1. The volatiles were condensed and analyzed by GC-TCD. About 77.4 g of a liquid was recovered comprising 24.7 g of diphenyldichlorosilane (yield of 77 percent), 1.4 g of phenyldichlorosilane, 24.5 g of phenyltrichlorosilane, and 10.1 g of benzene.
Quantity
3.9 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
83.3 g
Type
reactant
Reaction Step Two
Quantity
24.5 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Four
Quantity
10.1 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichlorodiphenylsilane
Reactant of Route 2
Reactant of Route 2
Dichlorodiphenylsilane
Reactant of Route 3
Dichlorodiphenylsilane
Reactant of Route 4
Dichlorodiphenylsilane
Reactant of Route 5
Dichlorodiphenylsilane
Reactant of Route 6
Dichlorodiphenylsilane
Customer
Q & A

Q1: What is the molecular formula and weight of Dichlorodiphenylsilane?

A1: this compound is represented by the molecular formula C12H10Cl2Si and has a molecular weight of 255.21 g/mol.

Q2: How is this compound typically synthesized?

A2: this compound can be synthesized through various methods. One common approach involves the reaction of dichlorosilane with chlorobenzene in the presence of a catalyst. Another method utilizes the reaction between benzene and trichlorosilane. []

Q3: What spectroscopic techniques are commonly employed to characterize this compound?

A3: this compound can be characterized using a range of spectroscopic techniques. Researchers often utilize FTIR (Fourier-transform infrared spectroscopy) to identify the presence of specific functional groups such as Si-Cl, Si-Ph, and C-H bonds. [3, 6, 8, 15, 18, 21] NMR (Nuclear Magnetic Resonance) spectroscopy, particularly 1H, 13C, and 29Si NMR, provides valuable insights into the compound's structure and purity. [, , , , , ]

Q4: How does this compound interact with hydroxyl groups on surfaces?

A4: this compound readily reacts with hydroxyl groups on various surfaces, forming strong Si-O bonds. This characteristic makes it a valuable reagent for surface modification. [, , , ]

Q5: How does the structure of this compound influence the hydrophobicity of modified surfaces?

A5: The presence of two phenyl groups in this compound contributes to the increased hydrophobicity of surfaces it modifies. [, ] The bulky phenyl groups create steric hindrance, making it difficult for water molecules to interact with the modified surface.

Q6: Can this compound be used to modify the surface of natural polymers like wood?

A6: Yes, this compound has been successfully employed to modify the surface properties of wood, enhancing its hydrophobicity and potentially improving its resistance to moisture damage. []

Q7: How does this compound impact the thermal stability of polymers?

A7: Incorporating this compound into polymer structures can enhance their thermal stability. This is attributed to the strong Si-O and Si-C bonds formed during polymerization. [, , , , , , ]

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